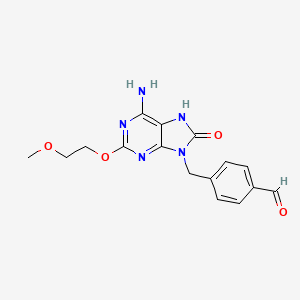
UC-1V150
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UC-1V150 is a synthetic compound known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a purine ring system substituted with amino, hydroxy, and methoxyethoxy groups, as well as a benzaldehyde moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of UC-1V150 typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichloropurine.
Substitution Reaction: The 2,6-dichloropurine undergoes a substitution reaction with 2-methoxyethanol to introduce the methoxyethoxy group.
Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the 6-position of the purine ring.
Hydroxylation: Hydroxylation is carried out to introduce the hydroxy group at the 8-position.
Coupling Reaction: Finally, the benzaldehyde moiety is introduced through a coupling reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
UC-1V150 can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: 4-[6-Amino-8-hydroxy-2-(2-methoxyethoxy)purin-9-ylmethyl]benzoic acid.
Reduction: 4-[6-Amino-8-hydroxy-2-(2-methoxyethoxy)purin-9-ylmethyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
UC-1V150 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of UC-1V150 involves its interaction with specific molecular targets and pathways. As a Toll-like receptor 7 agonist, it activates immune cells, leading to the release of cytokines and chemokines. This activation enhances both innate and adaptive immune responses, making it a potential candidate for immunotherapy .
類似化合物との比較
Similar Compounds
Imiquimod: Another Toll-like receptor 7 agonist used in the treatment of skin cancers.
Resiquimod: A related compound with similar immune-modulating properties.
Uniqueness
UC-1V150 is unique due to its specific substitution pattern on the purine ring and the presence of the benzaldehyde moiety.
特性
分子式 |
C16H17N5O4 |
|---|---|
分子量 |
343.34 g/mol |
IUPAC名 |
4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzaldehyde |
InChI |
InChI=1S/C16H17N5O4/c1-24-6-7-25-15-19-13(17)12-14(20-15)21(16(23)18-12)8-10-2-4-11(9-22)5-3-10/h2-5,9H,6-8H2,1H3,(H,18,23)(H2,17,19,20) |
InChIキー |
SHNIBVWXUOEWTA-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C=O)N |
同義語 |
4-((6-amino-2-(2- methoxyethoxy)-8-oxo-7,8-dihydro-9H-purin-9- yl)methyl)benzaldehyde UC-1V150 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















